molecular formula C19H20N2O4 B3039006 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one CAS No. 947020-04-4

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

Cat. No.: B3039006
CAS No.: 947020-04-4
M. Wt: 340.4 g/mol
InChI Key: PIVRMZMXIYWWCJ-UHFFFAOYSA-N
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Description

3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biomedical Research and Treatment Development

  • Leishmaniasis Treatment

    A compound structurally related to 3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one, known as an oral 8-aminoquinoline (WR6026), was evaluated for its efficacy in treating visceral leishmaniasis. The study revealed that the compound, at certain dosages and durations, could lead to significant clinical improvements and reduction in parasite counts, suggesting potential for future treatment options with extended regimens and higher dosages (Sherwood et al., 1994).

  • Cancer Treatment Exploration

    The compound TZT-1027, related to this compound, was investigated for its potential in cancer treatment. This compound, a dolastatin 10 analogue, inhibits microtubule assembly, and was studied for its pharmacokinetics and dose-limiting toxicities. Initial results indicate it could be a promising agent for further clinical trials in cancer therapy (de Jonge et al., 2005).

  • Neurotransmitter Studies

    Research on 3,4-dihydroxyphenylalanine, a compound similar to this compound, has shed light on the metabolic pathways of neurotransmitters. The study tracked how this compound was metabolized and transformed into various metabolites, providing insights into neurotransmitter activity and potential therapeutic implications (O'Gorman et al., 1970).

  • Drug-Drug Interaction and Pharmacodynamics

    Understanding the interactions and effects of pharmaceutical compounds is crucial in developing effective treatments. Studies on compounds similar to this compound, like the examination of the interaction between MDMA and paroxetine, help in understanding how drugs can alter physiological and subjective effects, guiding safer and more effective therapeutic use (Farré et al., 2007).

  • Tumor Proliferation Imaging

    The use of novel compounds like 18F-ISO-1, structurally related to this compound, in PET imaging to assess tumor proliferation is a significant advancement in oncological research. These studies not only provide a non-invasive method to understand tumor biology but also help in tailoring personalized treatment strategies based on the proliferative status of tumors (Dehdashti et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-15-6-4-12-8-13(19(22)21-16(12)10-15)11-20-14-5-7-17(24-2)18(9-14)25-3/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVRMZMXIYWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
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3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one
Reactant of Route 6
3-{[(3,4-Dimethoxyphenyl)amino]methyl}-7-methoxy-1,2-dihydroquinolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.